3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and microwave-assisted synthesis, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with different functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, and a base such as potassium carbonate in a suitable solvent like toluene.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various arylated or heteroarylated derivatives of this compound .
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly for neurodegenerative disorders due to its activity against monoamine oxidase B.
Material Science: The compound’s photophysical properties make it useful in the development of optical materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents at the pyrazole and pyrimidine rings.
Uniqueness
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound is characterized by:
- Iodine atom at the 3-position
- Trifluoromethyl group at the 5-position
These features contribute to its chemical reactivity and biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes.
Research indicates that this compound acts primarily through the inhibition of certain kinases. For instance, it has shown potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which is crucial for synaptic vesicle recycling and receptor-mediated endocytosis. This inhibition suggests possible applications in treating neurological disorders where kinase activity is implicated.
Anticancer Activity
This compound derivatives have been explored for their anticancer properties. A study highlighted that similar pyrazolo[1,5-a]pyrimidine derivatives exhibited potent inhibitory effects against FLT3-ITD mutations, which are prevalent in acute myeloid leukemia (AML). Compounds in this class demonstrated IC50 values as low as 0.4 nM against AML cell lines, indicating strong antiproliferative activity .
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. Preliminary biological evaluations showed micromolar IC50 values against MAO-B, suggesting potential use in neuroprotection and treatment of disorders like Parkinson’s disease .
Study on Kinase Inhibition
A specific study investigated the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on FLT3-ITD activity. The results indicated that compounds with similar structures to this compound inhibited FLT3 phosphorylation and downstream signaling pathways effectively. The most potent compounds displayed IC50 values between 0.3 nM to 0.4 nM against resistant mutations associated with FLT3 .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several key steps that enhance its biological profile. Research into structure-activity relationships (SAR) has revealed that modifications at the iodine and trifluoromethyl positions can significantly affect the compound's potency and selectivity against targeted kinases .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Bromine instead of iodine | Higher reactivity in nucleophilic substitution |
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Lacks halogen at C3 | Different reactivity profile; used as a precursor for other derivatives |
3-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Chlorine instead of iodine | Similar reactivity but less stable than iodine derivatives |
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H |
InChI Key |
LTBZVZFILPQDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.